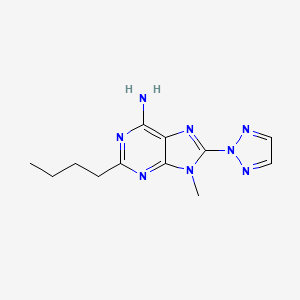

ST 1535

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antagonistic Effect on A2A Receptor

Studies have shown that ST1535 can bind to the A2A receptor and block its activation by adenosine, an endogenous neuromodulator []. This antagonistic effect suggests that ST1535 could be a potential therapeutic agent for conditions associated with A2A receptor overactivity.

Selectivity for A2A Receptor

An important aspect of ST1535 research is its selectivity for the A2A receptor subtype. There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3). Ideally, a drug targeting the A2A receptor should have minimal interaction with other subtypes to avoid unwanted side effects. Research suggests that ST1535 exhibits good selectivity for the A2A receptor compared to other subtypes [, ].

Potential for Parkinson's Disease Treatment

One of the main areas of investigation for ST1535 is its potential application in Parkinson's disease. A2A receptor antagonism is considered a promising strategy for treating Parkinson's disease, as it may help improve motor function and other symptoms. Studies have shown that ST1535 can increase locomotor activity in animal models, suggesting a potential A2A antagonist effect that could be beneficial for Parkinson's disease patients [].

ST-1535 is a novel chemical compound classified as an adenosine A2A receptor antagonist. It is primarily developed for the treatment of Parkinson's disease, targeting neurodegenerative disorders. The compound has a chemical formula of C₁₂H₁₆N₈, comprising 12 carbon atoms, 16 hydrogen atoms, and 8 nitrogen atoms . As a new molecular entity, ST-1535 has garnered attention due to its potential therapeutic effects in managing symptoms associated with Parkinson's disease by modulating adenosine receptor activity.

The primary chemical reaction involving ST-1535 is its competitive antagonism at the adenosine A2A receptor sites. This interaction prevents the binding of adenosine, a nucleoside that typically promotes inhibitory neurotransmission in the brain. The mechanism of action highlights its role in enhancing dopaminergic signaling, which is crucial for motor control and cognitive function .

ST-1535 exhibits long-lasting pharmacodynamic effects as a preferential antagonist of the A2A adenosine receptor. Studies indicate that it effectively mitigates the effects of adenosine, leading to improved motor function in animal models of Parkinson's disease. Its selectivity for the A2A receptor over other adenosine receptor subtypes underscores its potential for fewer side effects compared to non-selective antagonists .

The synthesis of ST-1535 involves several key steps, typically including:

- Starting Materials: Utilizing purines or triazoles as foundational structures.

- Reactions: Employing standard organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography.

- Characterization: The final product is analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Interaction studies have demonstrated that ST-1535 can effectively counteract the inhibitory effects of adenosine on dopamine signaling pathways. This interaction is essential for understanding how ST-1535 may enhance dopaminergic neurotransmission and provide symptomatic relief in Parkinson's disease patients. Additionally, research indicates that it may interact with other neurotransmitter systems, although these interactions require further investigation to elucidate their clinical significance .

Several compounds share structural or functional similarities with ST-1535, particularly within the class of adenosine A2A receptor antagonists. Here are some notable examples:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Istradefylline | Purine derivative | Adenosine A2A receptor antagonist | Approved for use in Parkinson's disease |

| Preladenant | Purine derivative | Adenosine A2A receptor antagonist | Selective and reversible antagonist |

| KW-6002 | Triazole | Adenosine A2A receptor antagonist | Developed specifically for Parkinson's disease |

ST-1535 stands out due to its preferential selectivity for the A2A receptor and its long-lasting effects compared to other compounds in this category. This selectivity may lead to enhanced therapeutic efficacy and reduced side effects in clinical applications .

Synthetic Pathways and Strategies

Iron-Catalyzed Cross-Coupling Reactions

The most practical and sustainable synthetic route to ST-1535 involves an iron-catalyzed Kumada cross-coupling reaction between 2-chloropurine derivatives and butylmagnesium chloride [1] [2]. This environmentally friendly approach represents a significant advancement over traditional precious metal-catalyzed methods.

Reaction Conditions and Parameters:

The optimized iron-catalyzed cross-coupling employs iron(III) tris(acetylacetonate) [Fe(acac)₃] as the precatalyst at 10 mol% loading [1]. The reaction proceeds under remarkably mild conditions using 2-chloropurine substrate (1 mmol) with butylmagnesium chloride (1.2 equivalents, 2 M in tetrahydrofuran) in a mixed solvent system of tetrahydrofuran and N-methylpyrrolidone (6:1 volume ratio, 15 mL total) [1]. The transformation completes at room temperature within one hour, delivering the coupled product in 91% isolated yield [1].

Mechanistic Considerations:

Iron catalysis offers distinct advantages over palladium-based systems, including tolerance of nitrogen-rich heterocycles such as purines, which often coordinate strongly to palladium centers and reduce catalytic efficiency [1]. The iron-catalyzed protocol demonstrates exceptional functional group tolerance and avoids the formation of competitive side reactions such as β-elimination or proto-demetalation of the alkyl organometallic reagent [1].

Scalability Assessment:

The synthetic methodology exhibits excellent scalability characteristics. Ten-fold and hundred-fold scale increases afforded the desired product in 88% and 87% isolated yields, respectively, demonstrating the industrial viability of this approach [1]. The exceptional cost-effectiveness of iron catalysts and simplified catalyst removal procedures make the 10 mol% loading economically inconsequential for large-scale applications [1].

Halogen/Magnesium Exchange Reactions

Halogen/magnesium exchange reactions represent a complementary synthetic strategy for accessing ST-1535 and its metabolites. This approach utilizes 6-chloro-2-iodo-9-methyl-9H-purine as the starting material, enabling selective carbon-carbon bond formation through exchange with various magnesium reagents [3].

Exchange Reagent Systems:

The most effective exchange system employs isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) as the exchange reagent [4]. This mixed organometallic reagent enables halogen-magnesium exchange under milder conditions compared to conventional Grignard reagents, expanding the scope to include electron-rich organic bromides in addition to more reactive iodides [4].

Reaction Parameters:

Halogen/magnesium exchange reactions typically proceed at temperatures ranging from -80°C to -40°C in tetrahydrofuran solvent [4]. The reaction time varies from 4 to 12 hours depending on the substrate and desired selectivity [4]. The presence of lithium chloride provides crucial rate acceleration by disrupting polymeric magnesium species and forming more reactive ate complexes [4].

Substrate Scope and Limitations:

This methodology demonstrates broad functional group tolerance, accommodating sensitive functionalities including esters, alcohols, and heterocyclic systems [4]. The exchange reaction exhibits excellent chemoselectivity, preferentially activating iodine over bromine substituents in dihalogenated substrates [4].

Palladium-Catalyzed Coupling Methods

While iron catalysis has emerged as the preferred approach, palladium-catalyzed methods remain important for specialized applications and metabolite synthesis. Historical synthetic routes employed various palladium-catalyzed protocols, including Stille and Suzuki-Miyaura cross-coupling reactions [1] [3].

Stille Cross-Coupling Protocol:

The original Stille reaction employed palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (20 mol%) with tributyltin reagents in N-methylpyrrolidone at 120°C for 48 hours, affording 79% yield [1]. Despite effective carbon-carbon bond formation, this method suffers from significant drawbacks including reagent toxicity, extended reaction times, harsh conditions, and problematic purification due to persistent tin byproducts [1].

Suzuki-Miyaura Coupling Approach:

The B-alkyl Suzuki-Miyaura cross-coupling utilizes palladium dichloride bis(diphenylphosphinoferrocene) [PdCl₂(dppf)] (6 mol%) with tri-n-alkylborane reagents (2.0 equivalents) in the presence of cesium carbonate (3 equivalents) in tetrahydrofuran at 60°C for 16 hours, delivering 85% yield [1]. While providing good yields, this method requires excess stoichiometric base and specialized organoboron reagents that are less readily available than Grignard reagents [1].

Advanced Palladium Methodologies:

Recent developments in palladium catalysis have focused on improving turnover numbers and expanding substrate scope. Systems employing bulky alkyl phosphine ligands such as P(t-Bu)₃ enable efficient cross-coupling of challenging substrates including aryl chlorides with high turnover numbers exceeding 3000 [5]. These advances represent significant progress toward more efficient palladium-catalyzed processes.

Triazole Ring Formation

The triazole moiety in ST-1535 is introduced through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, representing a key synthetic transformation in the overall synthesis [6] [7].

Click Chemistry Protocol:

Triazole ring formation employs copper(I)-catalyzed [3+2] cycloaddition between organic azides and terminal alkynes [7]. The reaction typically utilizes copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with sodium ascorbate as the reducing agent to generate catalytically active copper(I) species in situ [6]. Standard conditions involve azide and alkyne substrates (1:1 to 1:2 ratio) in aqueous or mixed aqueous-organic solvent systems at room temperature [6].

Reaction Optimization:

For ST-1535 synthesis, the click reaction employs 5'-azido-5'-deoxyadenosine scaffold with appropriate alkyne coupling partners [6]. The reaction proceeds efficiently using 12 mg CuSO₄·5H₂O and 48 mg sodium ascorbate in water, with reaction completion typically observed within 6 hours at room temperature [6]. The use of tris(benzyltriazolylmethyl)amine (BTTAA) as a copper-stabilizing ligand can improve reaction efficiency and reduce copper loading [6].

Mechanistic Pathway:

The copper-catalyzed mechanism proceeds through initial copper-alkyne coordination followed by azide coordination and subsequent cycloaddition to form the 1,4-disubstituted 1,2,3-triazole regioisomer exclusively [7]. This regioselectivity contrasts with thermal [3+2] cycloaddition, which produces mixtures of 1,4- and 1,5-regioisomers [7].

Alternative Triazole Formation Methods:

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides complementary regioselectivity, favoring 1,5-disubstituted triazole products [7]. Additionally, three-component reactions involving aldehydes, nitromethane, and sodium azide offer direct access to triazoles without pre-formed azide substrates [7].

Optimization of Synthetic Routes

Reaction Parameters Optimization

Systematic optimization of synthetic routes requires careful evaluation of multiple interdependent parameters to achieve maximum efficiency and sustainability.

Temperature Optimization:

For the iron-catalyzed cross-coupling, extensive temperature studies revealed that room temperature (25°C) provides optimal balance between reaction rate and selectivity [1]. Higher temperatures do not improve yields and may promote undesired side reactions, while lower temperatures significantly slow reaction kinetics without providing compensating benefits [1]. The mild temperature requirement contributes significantly to the environmental friendliness and energy efficiency of the process [1].

Catalyst Loading Studies:

Iron catalyst loading optimization demonstrated that 10 mol% Fe(acac)₃ represents the optimal balance between reaction efficiency and economic considerations [1]. Lower catalyst loadings result in incomplete conversion and reduced yields, while higher loadings provide no additional benefit [1]. The exceptionally low cost of iron and ease of catalyst removal make the 10 mol% loading economically acceptable even for large-scale applications [1].

Solvent System Optimization:

The mixed solvent system of tetrahydrofuran and N-methylpyrrolidone (6:1 volume ratio) proves critical for achieving high yields [1]. The absence of N-methylpyrrolidone results in longer reaction times and major consumption of Grignard reagent due to decomposition [1]. Tetrahydrofuran alone provides insufficient solvation for optimal reaction kinetics, while N-methylpyrrolidone alone leads to reduced reaction rates [1].

Ligand Effects:

Studies with additional ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) revealed that external ligands generally provide no improvement and may even be detrimental to reaction outcomes [1]. The iron(III) acetylacetonate precatalyst appears to generate the active catalytic species without requiring additional coordination ligands [1].

Yield Enhancement Strategies

Reagent Stoichiometry Optimization:

Systematic variation of Grignard reagent equivalents established that 1.2 equivalents of butylmagnesium chloride provides optimal conversion while minimizing reagent waste [1]. Lower equivalents result in incomplete substrate conversion, while excess Grignard reagent provides no additional benefit and complicates workup procedures [1].

Reaction Monitoring and Control:

Implementation of real-time reaction monitoring using ultra-performance liquid chromatography (UPLC) enables precise determination of reaction endpoints and optimization of reaction conditions [8]. This approach facilitates the identification of optimal reaction parameters while minimizing experimental time and resource consumption [8].

Substrate Preparation Quality:

High-quality starting materials significantly impact reaction outcomes. Careful purification of 2-chloropurine substrates and use of freshly prepared or properly stored Grignard reagents ensures consistent high yields [1]. Moisture exclusion proves particularly critical for maintaining Grignard reagent activity and preventing competitive hydrolysis reactions [1].

Workup Optimization:

Streamlined workup procedures contribute to overall yield enhancement. The standard protocol involves careful quenching with aqueous hydrochloric acid, followed by extraction with ethyl acetate and washing with dilute acid to remove residual iron salts [1]. This simplified workup minimizes product loss while ensuring efficient removal of catalytic residues [1].

Green Chemistry Approaches

The development of sustainable synthetic methods for ST-1535 incorporates multiple green chemistry principles to minimize environmental impact while maintaining synthetic efficiency.

Principle 1: Waste Prevention:

The iron-catalyzed approach significantly reduces waste generation compared to traditional methods [1]. Elimination of toxic tin byproducts (from Stille reactions) and reduction of excess base requirements (from Suzuki reactions) substantially decrease waste streams [1]. The atom-economical nature of the cross-coupling reaction ensures that most atoms from starting materials are incorporated into the final product [1].

Principle 2: Safer Chemistry:

Replacement of toxic organometallic reagents with more benign alternatives represents a major safety improvement [1]. Organomagnesium reagents, while reactive, are significantly less toxic than organotin compounds and can be handled using well-established safety protocols [1]. The elimination of toxic phosphine ligands further reduces safety concerns associated with the synthetic process [1].

Principle 5: Safer Solvents:

The mixed tetrahydrofuran/N-methylpyrrolidone solvent system, while not ideal from a green chemistry perspective, represents a compromise between reaction efficiency and environmental impact [1]. Future developments may focus on identifying more environmentally benign solvent alternatives that maintain reaction efficiency [9].

Principle 6: Energy Efficiency:

Room temperature reaction conditions significantly reduce energy requirements compared to high-temperature palladium-catalyzed alternatives [1]. The elimination of heating requirements reduces both direct energy consumption and associated cooling requirements for temperature control [1].

Principle 9: Catalysis:

The use of catalytic amounts of iron rather than stoichiometric quantities of expensive metals represents a fundamental improvement in resource utilization [1]. Iron catalysis provides excellent turnover numbers while using an earth-abundant, non-toxic metal catalyst [1].

Solvent Recycling and Recovery:

Implementation of solvent recovery systems can further improve the environmental profile of the synthetic process [9]. Distillation-based recovery of tetrahydrofuran and N-methylpyrrolidone enables solvent reuse with minimal impact on reaction performance [9]. Recovery yields of 85-95% for liquid components have been demonstrated in related pharmaceutical processes [9].

Scale-up Considerations

Engineering Considerations:

Successful scale-up requires careful attention to heat transfer, mass transfer, and mixing characteristics [10]. The mild reaction conditions and relatively low heat generation facilitate scale-up by minimizing hot spot formation and temperature control challenges [1]. The absence of highly exothermic side reactions reduces safety concerns associated with large-scale operations [1].

Equipment Requirements:

Standard pharmaceutical manufacturing equipment proves adequate for the iron-catalyzed process [1]. Stainless steel reactors with appropriate inert atmosphere capabilities and temperature control systems suffice for commercial-scale production [1]. The absence of specialized high-pressure or high-temperature requirements reduces capital equipment costs [1].

Process Safety Assessment:

Comprehensive process safety evaluation includes assessment of thermal stability, incompatible materials, and emergency response procedures [10]. The use of Grignard reagents requires appropriate moisture exclusion and fire suppression systems, but these represent well-understood industrial hazards with established mitigation strategies [1].

Economic Analysis:

Cost analysis of scaled production indicates significant economic advantages for the iron-catalyzed approach [1]. Raw material costs are substantially lower due to the use of iron catalysts and readily available Grignard reagents compared to precious metal catalysts and specialized organometallic reagents [1]. Reduced reaction times and simplified purification procedures further contribute to favorable process economics [1].

Quality Control Integration:

Implementation of in-process monitoring and quality control systems ensures consistent product quality during scale-up [11]. Statistical process control methods enable real-time monitoring of critical process parameters and early detection of process deviations [11]. This approach minimizes batch failures and ensures regulatory compliance for pharmaceutical manufacturing [11].

Purification and Characterization

Chromatographic Purification Techniques

Flash Column Chromatography:

Flash chromatography represents the primary purification method for ST-1535 synthesis intermediates and final products [1]. The standard protocol employs silica gel stationary phase with cyclohexane-ethyl acetate (7:3 volume ratio) mobile phase for the iron-catalyzed coupling product [1]. This system provides excellent separation of the desired product from residual starting materials and byproducts while maintaining high recovery yields [1].

High-Performance Liquid Chromatography (HPLC):

Analytical HPLC enables precise purity assessment and impurity profiling throughout the synthetic sequence [11]. The preferred system utilizes a reversed-phase C18 column with acetonitrile-water gradient elution containing 0.1% trifluoroacetic acid in both phases [11]. This mobile phase system provides excellent separation of ST-1535 from structurally related impurities and enables accurate quantitative analysis [11].

Preparative HPLC Purification:

For final product purification, preparative reversed-phase HPLC employs 5-50% acetonitrile gradient in water over 45 minutes [6]. This system accommodates both hydrophilic and lipophilic impurities while providing baseline separation of the target compound [6]. Scale-dependent optimization enables processing of multigram quantities for pharmaceutical development applications [6].

Supercritical Fluid Chromatography (SFC):

Emerging green purification technologies include supercritical fluid chromatography using carbon dioxide mobile phases [12]. This approach offers reduced solvent consumption and improved environmental sustainability compared to conventional liquid chromatography while maintaining excellent separation efficiency [12].

Crystallization Methods

Solvent Selection for Crystallization:

Systematic solvent screening identifies optimal crystallization conditions for ST-1535 and related compounds [13] [14]. The crystallization behavior depends critically on solvent polarity, hydrogen bonding capacity, and temperature-dependent solubility characteristics [13]. Mixed solvent systems often provide superior crystal quality compared to single solvents [13].

Temperature-Controlled Crystallization:

Controlled cooling crystallization enables optimization of crystal size distribution and purity [14]. Slow cooling rates generally favor larger, higher-quality crystals with reduced surface area and improved handling characteristics [14]. Temperature programming allows fine-tuning of nucleation and growth kinetics to achieve desired crystal properties [14].

Antisolvent Crystallization:

Addition of antisolvents such as water to organic solutions provides an alternative crystallization approach [13]. This method enables crystallization from solvents that would not normally yield solid products while potentially improving crystal habit and purity [13].

Microwave-Accelerated Crystallization:

Recent developments in crystallization technology include microwave-assisted crystallization methods that can accelerate nucleation and improve crystal quality [15]. These approaches may be particularly valuable for compounds with challenging crystallization behavior [15].

Purity Determination

Analytical Method Validation:

Comprehensive analytical method validation ensures accurate and reliable purity assessment [11] [16]. Validation parameters include specificity, linearity, accuracy, precision, detection limits, and robustness according to International Conference on Harmonization (ICH) guidelines [11]. The validated HPLC method demonstrates linearity over the concentration range 0.25-0.75 mg/mL with correlation coefficient r = 0.9999 [11].

Impurity Profiling and Identification:

Systematic impurity identification employs liquid chromatography-mass spectrometry (LC-MS) for structural characterization of degradation products and synthetic impurities [11]. Mass spectrometric fragmentation patterns enable structural elucidation of unknown impurities and assessment of their potential toxicological significance [11].

Forced Degradation Studies:

Stress testing under acidic, alkaline, oxidative, thermal, and photolytic conditions provides comprehensive assessment of ST-1535 stability and potential degradation pathways [11]. These studies inform storage conditions and shelf-life predictions while identifying critical quality attributes for monitoring [11].

Limit of Detection and Quantification:

The validated analytical method achieves detection limits of 0.13 μg/mL and quantification limits of 0.43 μg/mL [11]. These sensitivity levels enable detection of trace impurities at levels relevant for pharmaceutical quality control [11].

Analytical Quality Control

In-Process Monitoring:

Real-time process monitoring employs automated sampling and analysis systems to track reaction progress and identify optimal reaction endpoints [17] [18]. Ultra-performance liquid chromatography (UPLC) systems provide rapid analysis cycles that enable timely process adjustments [18].

Statistical Process Control:

Implementation of statistical process control methods ensures consistent product quality through systematic monitoring of critical process parameters [17]. Control charts and trend analysis enable early detection of process drift and implementation of corrective actions before product quality is affected [17].

Risk-Based Quality Assessment:

Modern quality control strategies employ risk-based approaches that focus analytical resources on critical quality attributes with the greatest potential impact on product safety and efficacy [19]. This approach optimizes resource utilization while maintaining rigorous quality standards [19].

Method Transfer and Technology Transfer:

Successful technology transfer requires comprehensive documentation of analytical methods and validation of method performance across different laboratories and instrument platforms [10]. Standardized protocols ensure consistent results regardless of testing location or operator [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Piersanti G, Bartoccini F, Lucarini S, Cabri W, Stasi MA, Riccioni T, Borsini F, Tarzia G, Minetti P. Synthesis and biological evaluation of metabolites of 2-n-butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535), a potent antagonist of the A2A adenosine receptor for the treatment of Parkinson's disease. J Med Chem. 2013 Jul 11;56(13):5456-63. doi: 10.1021/jm400491x. Epub 2013 Jun 24. PubMed PMID: 23789814.

3: Frau L, Borsini F, Wardas J, Khairnar AS, Schintu N, Morelli M. Neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist ST1535 in a MPTP mouse model of Parkinson's disease. Synapse. 2011 Mar;65(3):181-8. doi: 10.1002/syn.20833. PubMed PMID: 20665698.

4: Bartoccini F, Cabri W, Celona D, Minetti P, Piersanti G, Tarzia G. Direct B-alkyl Suzuki-Miyaura cross-coupling of 2-halopurines. Practical synthesis of ST1535, a potent adenosine A2A receptor antagonist. J Org Chem. 2010 Aug 6;75(15):5398-401. doi: 10.1021/jo101027h. PubMed PMID: 20597521.

5: Pinna A. Novel investigational adenosine A2A receptor antagonists for Parkinson's disease. Expert Opin Investig Drugs. 2009 Nov;18(11):1619-31. doi: 10.1517/13543780903241615. Review. PubMed PMID: 19888872.

6: Belcastro V, Tozzi A, Tantucci M, Costa C, Di Filippo M, Autuori A, Picconi B, Siliquini S, Luchetti E, Borsini F, Calabresi P. A2A adenosine receptor antagonists protect the striatum against rotenone-induced neurotoxicity. Exp Neurol. 2009 May;217(1):231-4. doi: 10.1016/j.expneurol.2009.01.010. Epub 2009 Jan 29. PubMed PMID: 19416678.

7: Galluzzo M, Pintor A, Pèzzola A, Grieco R, Borsini F, Popoli P. Behavioural and neurochemical characterization of the adenosine A2A receptor antagonist ST1535. Eur J Pharmacol. 2008 Jan 28;579(1-3):149-52. Epub 2007 Oct 30. PubMed PMID: 18036583.

8: Tozzi A, Tscherter A, Belcastro V, Tantucci M, Costa C, Picconi B, Centonze D, Calabresi P, Borsini F. Interaction of A2A adenosine and D2 dopamine receptors modulates corticostriatal glutamatergic transmission. Neuropharmacology. 2007 Nov;53(6):783-9. Epub 2007 Aug 16. PubMed PMID: 17889039.

9: Pinna A, Pontis S, Borsini F, Morelli M. Adenosine A2A receptor antagonists improve deficits in initiation of movement and sensory motor integration in the unilateral 6-hydroxydopamine rat model of Parkinson's disease. Synapse. 2007 Aug;61(8):606-14. PubMed PMID: 17476684.

10: Tronci E, Simola N, Borsini F, Schintu N, Frau L, Carminati P, Morelli M. Characterization of the antiparkinsonian effects of the new adenosine A2A receptor antagonist ST1535: acute and subchronic studies in rats. Eur J Pharmacol. 2007 Jul 2;566(1-3):94-102. Epub 2007 Mar 24. PubMed PMID: 17445798.

11: Rose S, Ramsay Croft N, Jenner P. The novel adenosine A2a antagonist ST1535 potentiates the effects of a threshold dose of l-dopa in unilaterally 6-OHDA-lesioned rats. Brain Res. 2007 Feb 16;1133(1):110-4. Epub 2006 Dec 29. PubMed PMID: 17196564.

12: Rose S, Jackson MJ, Smith LA, Stockwell K, Johnson L, Carminati P, Jenner P. The novel adenosine A2a receptor antagonist ST1535 potentiates the effects of a threshold dose of L-DOPA in MPTP treated common marmosets. Eur J Pharmacol. 2006 Sep 28;546(1-3):82-7. Epub 2006 Jul 25. PubMed PMID: 16925991.

13: Stasi MA, Borsini F, Varani K, Vincenzi F, Di Cesare MA, Minetti P, Ghirardi O, Carminati P. ST 1535: a preferential A2A adenosine receptor antagonist. Int J Neuropsychopharmacol. 2006 Oct;9(5):575-84. Epub 2005 Nov 23. PubMed PMID: 16867213.

14: Minetti P, Tinti MO, Carminati P, Castorina M, Di Cesare MA, Di Serio S, Gallo G, Ghirardi O, Giorgi F, Giorgi L, Piersanti G, Bartoccini F, Tarzia G. 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine and analogues as A2A adenosine receptor antagonists. Design, synthesis, and pharmacological characterization. J Med Chem. 2005 Nov 3;48(22):6887-96. PubMed PMID: 16250647.